3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and agrochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the trifluoropropyl group: This step might involve the use of a trifluoropropylating agent under specific conditions.
Attachment of the sec-butoxymethyl group: This can be done through an alkylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the sec-butoxymethyl group.
Reduction: Reduction reactions could target the sulfonyl chloride group, converting it to a sulfonamide or sulfonic acid.
Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the sulfonyl chloride group.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfonamides or sulfonic acids.
Substitution: Products may include sulfonamides, sulfonate esters, or sulfonate salts.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be used in the study of enzyme inhibition or as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals, particularly as anti-inflammatory or anticancer agents.
Industry: Could be used in the development of agrochemicals or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoropropyl group could enhance its binding affinity and selectivity, while the sulfonyl chloride group could facilitate covalent bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonamide
- 3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid
- 3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonate esters
Uniqueness
The unique combination of the sec-butoxymethyl, trifluoropropyl, and sulfonyl chloride groups in 3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride may confer distinct chemical reactivity and biological activity compared to similar compounds. The trifluoropropyl group, in particular, is known for its ability to enhance metabolic stability and bioavailability in drug molecules.
Properties
IUPAC Name |
3-(butan-2-yloxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClF3N2O3S/c1-3-8(2)20-7-9-10(21(12,18)19)6-17(16-9)5-4-11(13,14)15/h6,8H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWSMTLKGFOILV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1S(=O)(=O)Cl)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.